molecular formula C11H11NO B1298778 3-(5-Methylfuran-2-yl)aniline CAS No. 298220-43-6

3-(5-Methylfuran-2-yl)aniline

Cat. No. B1298778
M. Wt: 173.21 g/mol
InChI Key: AYFFRNXUEKOLES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-Methylfuran-2-yl)aniline involves multiple steps, including alkylation, fluorination, and reduction processes. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline involves starting with a dinitro-trifluoromethylbenzene, followed by fluorination and substitution, and finally reduction to achieve the desired product with an overall yield of about 50% . Similarly, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes, which share the furan moiety with 3-(5-Methylfuran-2-yl)aniline, are synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols and subsequent rearrangement into benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(5-Methylfuran-2-yl)aniline has been analyzed using techniques such as X-ray diffraction and DFT calculations. For example, a phthalide derivative's structure was determined using X-ray single crystal diffraction, indicating crystallization in a monoclinic space group with specific unit-cell parameters . The geometrical parameters obtained from experimental studies and calculated values showed good agreement, suggesting that similar methods could be applied to determine the structure of 3-(5-Methylfuran-2-yl)aniline.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated using theoretical calculations, including molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies help in understanding the reactivity and interaction of the molecules with other chemical entities . The DNA binding affinity and antioxidant activities of these compounds have also been evaluated, indicating potential biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(5-Methylfuran-2-yl)aniline, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, have been calculated using quantum chemical computation methods . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the total phenolic content and antioxidant activities provide insights into the compound's potential as an antioxidant .

Scientific Research Applications

One-Pot Synthesis of N-Arylated Amines

A study by Zheng and Wang (2019) highlighted the use of catalytic systems for the one-step synthesis of N-arylated amines, including derivatives of aniline, with heterocyclic and/or cyclic olefins. This research demonstrates an efficient method for synthesizing intermediates like 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline with high yield and conversion rates, showcasing the potential of 3-(5-Methylfuran-2-yl)aniline derivatives in chemical synthesis (Zheng & Wang, 2019).

Electroluminescence Application

Vezzu et al. (2010) explored the synthesis and application of luminescent tetradentate bis-cyclometalated platinum complexes, involving derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline. The study emphasized their potential in organic light-emitting diode (OLED) devices due to their high emission intensity and quantum efficiency, extending the utility of aniline derivatives in the field of electroluminescence (Vezzu et al., 2010).

Synthesis of Biphenyl Derivatives

Ionkin and Marshall (2004) conducted research on ortho-furan-substituted N,N-phenyl α-diimine ligands, which included derivatives like 3,5-Bis(5-methylfuran-2-yl)biphenyl-4-ylamine. This study is significant in the synthesis of complex organometallic compounds, demonstrating the application of aniline derivatives in creating new chemical structures with potential industrial applications (Ionkin & Marshall, 2004).

Photochemical Studies

A study by Doi et al. (2003) introduced a novel class of color-tunable emitting amorphous molecular materials for electroluminescence, which included derivatives like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline (FlAMB-0T). These materials exhibit bipolar character, reversible anodic oxidation and cathodic reduction, and strong fluorescence emission, highlighting the versatility of aniline derivatives in developing advanced photochemical materials (Doi et al., 2003).

Environmental Applications

Liu et al. (2002) isolated Delftia sp. AN3, a bacterial strain capable of degrading aniline, demonstrating an environmental application of aniline derivatives. This strain can degrade aniline at high concentrations, offering a potential biotechnological solution for the treatment of industrial effluents containing aromatic amines (Liu et al., 2002).

Safety And Hazards

The safety information for 3-(5-Methylfuran-2-yl)aniline indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation . Therefore, precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(5-methylfuran-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFFRNXUEKOLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355177
Record name 3-(5-methylfuran-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylfuran-2-yl)aniline

CAS RN

298220-43-6
Record name 3-(5-methylfuran-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298220-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Xiang, T Wu, C Zhang, C Wang, H Xu, Q Hu, J Hu… - Bioorganic …, 2023 - Elsevier
The bromodomain of CREB (cyclic-AMP response element binding protein) binding protein (CBP) is an epigenetic “reader” and plays a key role in transcriptional regulation. CBP …
Number of citations: 3 www.sciencedirect.com

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